molecular formula C19H14ClF3O4 B6313227 2-Chloro-2-trifluoromethyl-1,1-bis(4'-acetylphenoxy)ethylene CAS No. 1858250-70-0

2-Chloro-2-trifluoromethyl-1,1-bis(4'-acetylphenoxy)ethylene

Cat. No.: B6313227
CAS No.: 1858250-70-0
M. Wt: 398.8 g/mol
InChI Key: QFKSKVCOTUCDJY-UHFFFAOYSA-N
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Description

. Its unique structure, featuring both chloro and trifluoromethyl groups, makes it an interesting subject for scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2-trifluoromethyl-1,1-bis(4’-acetylphenoxy)ethylene typically involves the reaction of 2-chloro-2-trifluoromethyl-1,1-dichloroethylene with 4’-acetylphenol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-2-trifluoromethyl-1,1-bis(4’-acetylphenoxy)ethylene may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as column chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2-trifluoromethyl-1,1-bis(4’-acetylphenoxy)ethylene undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The acetyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction Reactions: The acetyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (dimethylformamide, dichloromethane), and bases (potassium carbonate).

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).

    Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).

Major Products Formed

    Substitution: Products with substituted nucleophiles at the chloro position.

    Oxidation: Carboxylic acids derived from the oxidation of acetyl groups.

    Reduction: Alcohols derived from the reduction of acetyl groups.

Scientific Research Applications

2-Chloro-2-trifluoromethyl-1,1-bis(4’-acetylphenoxy)ethylene has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Chloro-2-trifluoromethyl-1,1-bis(4’-acetylphenoxy)ethylene involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and trifluoromethyl groups can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The acetylphenoxy groups may also contribute to the compound’s overall biological activity by interacting with hydrophobic regions of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-2-trifluoromethyl-1,1-diphenylethylene
  • 2-Chloro-2-trifluoromethyl-1,1-bis(4’-methoxyphenoxy)ethylene
  • 2-Chloro-2-trifluoromethyl-1,1-bis(4’-hydroxyphenoxy)ethylene

Uniqueness

2-Chloro-2-trifluoromethyl-1,1-bis(4’-acetylphenoxy)ethylene is unique due to the presence of acetyl groups, which can undergo various chemical transformations, making it a versatile compound for synthetic and research applications. The combination of chloro and trifluoromethyl groups also imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds.

Properties

IUPAC Name

1-[4-[1-(4-acetylphenoxy)-2-chloro-3,3,3-trifluoroprop-1-enoxy]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClF3O4/c1-11(24)13-3-7-15(8-4-13)26-18(17(20)19(21,22)23)27-16-9-5-14(6-10-16)12(2)25/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFKSKVCOTUCDJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC(=C(C(F)(F)F)Cl)OC2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClF3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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